
4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a thiophene derivative with a boronic ester precursor under specific conditions. The reaction may require a catalyst, such as palladium, and an appropriate solvent, such as tetrahydrofuran.
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of automated reactors.
化学反応の分析
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters to alcohols.
Substitution: Boronic esters can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various coupled products depending on the reactants.
科学的研究の応用
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
Boronic esters can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
In medicinal chemistry, boronic esters are used to develop drugs and diagnostic agents.
Industry
Boronic esters are used in the production of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism of action of boronic esters in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which may impart distinct reactivity and selectivity in chemical reactions compared to other boronic esters.
特性
分子式 |
C14H21BO3S |
|---|---|
分子量 |
280.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[5-(oxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)12-8-7-11(19-12)10-6-5-9-16-10/h7-8,10H,5-6,9H2,1-4H3 |
InChIキー |
SZPIURVNEDTVGN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




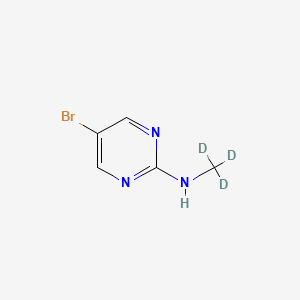

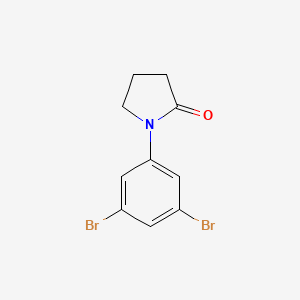
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)
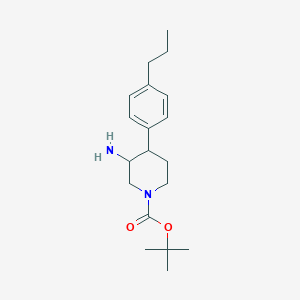

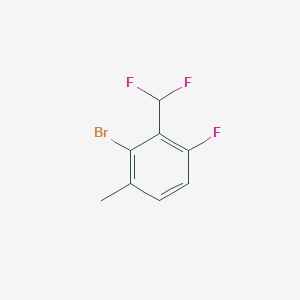
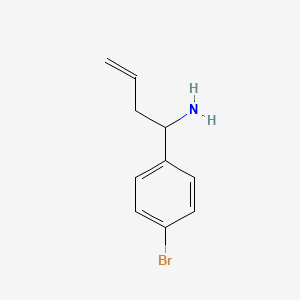

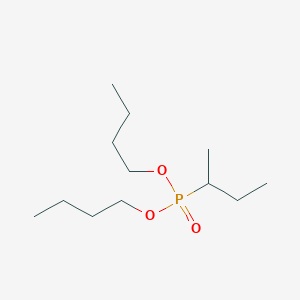
![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)

